insulin, Ala(B0)-
Description
Evolution of Insulin (B600854) Research and the Emergence of Analog Design
The journey of insulin research spans over a century, marked by pivotal discoveries that laid the groundwork for modern insulin therapy and the design of engineered analogs.
Historical Milestones in Insulin Structural Elucidation and Chemical Understanding
The isolation of insulin from canine pancreas in 1921 by Frederick Banting and Charles Best was a landmark event, transforming the treatment of diabetes. wikipedia.orgchemistryviews.org Following this, the chemical nature of insulin began to be unraveled. John Abel successfully crystallized insulin in 1925. scirp.org A crucial step was the determination of the amino acid sequence of bovine insulin by Frederick Sanger in the 1950s, a feat that revealed insulin to be the first protein to have its full sequence elucidated. wikipedia.orgchemistryviews.orgscirp.org Sanger's work demonstrated that insulin consists of two polypeptide chains, A and B, linked by disulfide bonds. chemistryviews.orgresearchgate.net This foundational understanding of insulin's primary structure earned Sanger a Nobel Prize in Chemistry in 1958. chemistryviews.org
Further significant progress was made in determining the three-dimensional structure of insulin. Dorothy Hodgkin and her team, through decades of work utilizing X-ray crystallography, determined the crystal structure of insulin in 1969. wikipedia.orgchemistryviews.org This provided invaluable insights into how the 51 amino acids are arranged in space, including the location of the three disulfide bonds (two inter-chain and one intra-chain in the A-chain) that are crucial for its stability and function. researchgate.netresearchgate.netsci-hub.se
Concurrently, efforts in chemical synthesis demonstrated the possibility of creating insulin in the laboratory. The first total chemical synthesis of bovine insulin was achieved in the 1960s, followed by the synthesis of human insulin in 1974. researchgate.net These early synthetic methods, while challenging, underscored the potential for modifying the insulin molecule. The advent of recombinant DNA technology in the early 1980s revolutionized insulin production, enabling the large-scale manufacturing of human insulin and paving the way for the rational design and production of insulin analogs with altered properties. wikipedia.orgchemistryviews.orgresearchgate.net
Rationale for Protein Engineering of Insulin: Advancing Fundamental Understanding of Structure-Function Relationships
The detailed understanding of insulin's structure provided a basis for investigating the relationship between its chemical structure and biological function. Protein engineering of insulin is driven by the rationale to systematically alter its amino acid sequence or introduce chemical modifications to gain deeper insights into how specific structural elements influence its behavior, including folding, stability, self-assembly, receptor binding, and clearance. tandfonline.comnih.govnih.gov
Insulin exists in various aggregation states, from monomers to dimers and hexamers, with the hexameric form being the storage form stabilized by zinc ions. sci-hub.senih.govnih.gov The monomeric form is considered the physiologically active species that binds to the insulin receptor. nih.gov Understanding the transitions between these states (e.g., the T to R transition at the B-chain N-terminus) and how they affect receptor binding is a key area of research. nih.govacs.org
Engineered insulin analogs allow researchers to probe the roles of individual amino acids and specific regions of the protein in these processes. By making targeted modifications, scientists can study the impact on insulin's folding efficiency, its ability to form dimers and hexamers, its binding affinity to the insulin receptor and related receptors (like IGF-1R), and its susceptibility to degradation by enzymes like the insulin-degrading enzyme (IDE). nih.govacs.orgmdpi.com These studies not only advance the fundamental understanding of protein science but also inform the design of novel insulin therapeutics with improved pharmacological profiles.
Scope and Significance of Investigating N-Terminally Modified Insulin Analogs, including Insulin, Ala(B0)-
The N-terminus of the insulin B-chain is a region of particular interest for protein engineering due to its involvement in insulin's structural transitions, self-association, and receptor binding. Modifications at the N-terminus of the B-chain can significantly impact the analog's properties. Investigating N-terminally modified insulin analogs, such as "insulin, Ala(B0)-", falls within the scope of understanding how alterations at this crucial site influence the molecule's behavior.
"Insulin, Ala(B0)-" implies a modification at the very beginning of the B-chain, potentially involving the addition of an alanine (B10760859) residue at position B0, preceding the standard B1 phenylalanine. Such modifications can be designed to explore the impact of an added residue on the N-terminal conformation, the flexibility of the B-chain, and consequently, the analog's propensity for self-assembly and its interaction with the insulin receptor. Research in this area is significant for several reasons:
Deciphering Structure-Function Relationships: Modifications at the B-chain N-terminus can help elucidate the precise role of this region in the complex interplay between insulin's structure and its biological activity. acs.org
Modulating Aggregation State: Altering the N-terminus can influence the stability of insulin monomers, dimers, and hexamers, which is critical for controlling the analog's absorption rate and duration of action.
Investigating Receptor Binding: Changes at the B-chain N-terminus can affect the binding interface with the insulin receptor, providing insights into the molecular determinants of receptor affinity and activation. nih.govacs.org
Developing Novel Analogs: Understanding the effects of N-terminal modifications can guide the rational design of new insulin analogs with tailored pharmacokinetic and pharmacodynamic properties.
While specific detailed research findings solely focused on "insulin, Ala(B0)-" were not extensively found in the search results, the broader context of N-terminally modified insulin analogs highlights the significance of such investigations. Studies on other N-terminal B-chain modifications, such as truncations or substitutions at positions B1, B2, B3, B5, and B8, have demonstrated profound effects on insulin's structural and functional characteristics. acs.orgnih.gov For instance, modifications affecting the T/R transition at the B-chain N-terminus have been studied to understand their relevance to folding efficiency and receptor binding. acs.org Research into N-terminally truncated derivatives of insulin analogs in pharmaceutical formulations also underscores the importance of this region for stability. nih.gov
Current Challenges and Future Directions in Insulin Chemical Biology Research
Despite the significant progress in insulin research and the development of various insulin analogs, several challenges remain in the field of insulin chemical biology. One major challenge is achieving a more complete understanding of the dynamic conformational changes that insulin undergoes upon receptor binding and how these changes relate to signal transduction. nih.gov While crystal structures provide static snapshots, the real-time molecular events are complex.
Another challenge lies in the chemical synthesis of insulin and its analogs, particularly for complex modifications or longer peptide sequences like proinsulin. tandfonline.comresearchgate.net Achieving high yields and regioselective disulfide bond formation remains difficult, although advancements in peptide synthesis methodologies are continuously being made. researchgate.netresearchgate.net
The propensity of insulin to form amyloid fibrils is also a challenge, impacting the production, storage, and delivery of insulin formulations. mdpi.com Understanding the mechanisms of fibrillation and developing strategies to prevent it is an active area of research. mdpi.com
Future directions in insulin chemical biology research are focused on several key areas:
Designing Glucose-Responsive Insulins: Developing "smart" insulins that can automatically modulate their activity based on blood glucose levels to reduce the risk of hypoglycemia and hyperglycemia. patsnap.com
Exploring Alternative Delivery Methods: Investigating non-injectable routes of insulin administration, such as oral, inhalational, or transdermal delivery, which require the design of analogs stable and effective via these routes. patsnap.com
Developing Novel Analogs with Enhanced Properties: Engineering insulins with improved stability, reduced immunogenicity, and tailored time-action profiles that more closely mimic physiological insulin secretion. patsnap.comwikipedia.org This includes further exploration of modifications at various sites, including the N-terminus of the B-chain.
Utilizing Advanced Structural Biology Techniques: Applying cryo-EM, advanced NMR, and computational modeling to gain higher-resolution insights into insulin-receptor interactions and the dynamics of insulin conformational changes. nih.gov
Investigating Insulin's Interactions Beyond the Insulin Receptor: Studying insulin's interactions with other proteins and pathways, such as the insulin-degrading enzyme and components of the secretory pathway, to better understand its cellular lifecycle and regulation. nih.govmdpi.com
Research into specific analogs like "insulin, Ala(B0)-" contributes to these future directions by expanding the knowledge base on how subtle structural modifications can influence insulin's fundamental properties, potentially leading to the design of next-generation insulin therapeutics.
Compound Information
| Compound Name | PubChem CID |
| Human Insulin | 70678557 |
| Insulin Aspart | 16132418 |
| Insulin Glargine | 44146714 |
| Insulin Lispro | (Information not found in search results) |
| Insulin Glulisine | (Information not found in search results) |
| Insulin Detemir | (Information not found in search results) |
| Insulin Degludec | (Information not found in search results) |
| Proinsulin | (Information not found in search results) |
| Insulin, Ala(B0)- | (Information not found in search results) |
Data Table: Historical Milestones in Insulin Research
| Milestone | Year(s) | Key Researchers/Contributors | Significance |
| Isolation of Insulin | 1921 | Banting, Best, Macleod | First successful isolation, led to diabetes treatment. wikipedia.orgchemistryviews.org |
| Crystallization of Insulin | 1925 | John Abel | Enabled structural studies. scirp.org |
| Determination of Amino Acid Sequence | 1950s | Frederick Sanger | First protein sequenced, revealed A and B chains and disulfide bonds. wikipedia.orgchemistryviews.orgscirp.orgresearchgate.net |
| Total Chemical Synthesis (Bovine) | 1960s | Zahn, Katsoyannis | Demonstrated possibility of laboratory synthesis. chemistryviews.orgresearchgate.net |
| Determination of 3D Crystal Structure | 1969 | Dorothy Hodgkin | Provided detailed spatial arrangement of atoms. wikipedia.orgchemistryviews.org |
| Chemical Synthesis (Human) | 1974 | Sieber, et al. | First synthesis of human insulin. researchgate.net |
| Production via Recombinant DNA Technology | Early 1980s | Genentech, Eli Lilly | Enabled large-scale production and analog engineering. wikipedia.orgchemistryviews.orgresearchgate.net |
Data Table: Properties of Human Insulin
| Property | Value/Description | Source |
| Amino Acids | 51 (21 in A-chain, 30 in B-chain) | wikipedia.orgsci-hub.seresearchgate.net |
| Molecular Mass | ~5808 Da | wikipedia.orgnih.govresearchgate.net |
| Chains | Two (A and B) | wikipedia.orgsci-hub.seresearchgate.net |
| Disulfide Bonds | Three (two inter-chain, one intra-A-chain) | researchgate.netresearchgate.netsci-hub.semdpi.comresearchgate.net |
| Storage Form | Zinc-coordinated hexamer | sci-hub.senih.govnih.gov |
| Physiologically Active Form | Monomer | nih.govresearchgate.net |
| PubChem CID | 70678557 | researchgate.netresearchgate.netnih.gov |
Properties
CAS No. |
100469-14-5 |
|---|---|
Molecular Formula |
C5H7NO3S2 |
Synonyms |
insulin, Ala(B0)- |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Insulin, Ala B0
Advanced Chemical Synthesis Strategies for Insulin (B600854) Analogs
The chemical synthesis of insulin and its analogs is a complex endeavor due to the molecule's size, intricate disulfide bond pattern, and the hydrophobic nature of the A-chain. tandfonline.comnih.gov Over the years, various strategies have been developed and refined to overcome these challenges, enabling the efficient assembly and correct folding of the peptide chains. consensus.apptandfonline.comnih.gov
Solid-Phase and Solution-Phase Peptide Synthesis Approaches
Peptide synthesis can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS, introduced in the 1960s, revolutionized peptide synthesis by allowing the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.govrsc.orglibretexts.org This approach simplifies purification steps as excess reagents and byproducts are washed away from the solid support. SPPS has been widely used for synthesizing both the A and B chains of insulin and its analogs. nih.govrsc.org
Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. libretexts.orggoogle.comresearchgate.net While historically the first method used for peptide synthesis, it remains valuable, particularly for large-scale production and the synthesis of certain peptides that are challenging to synthesize by SPPS. libretexts.orgresearchgate.net Hybrid approaches combining SPPS and solution-phase techniques are also employed to leverage the advantages of both methodologies. google.com For instance, fragments synthesized by SPPS can be coupled in solution to yield the final product. google.comresearchgate.net
The synthesis of insulin chains often involves the use of protecting groups to ensure that amino acids are coupled in the desired sequence and to prevent unwanted side reactions. Common protecting groups for amino groups include Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), while carboxyl groups are often protected as methyl or benzyl (B1604629) esters. libretexts.org The choice of protecting group strategy is crucial for the success of the synthesis.
Directed Oxidation and Regioselective Disulfide Bond Formation
The formation of the correct disulfide bonds is a critical step in the synthesis of functional insulin. Insulin contains three disulfide bonds: one intrachain (A6-A11) and two interchain (A7-B7 and A20-B19). tandfonline.comconsensus.appnih.gov Early methods of disulfide bond formation involved random oxidation of the reduced A and B chains, resulting in very low yields of correctly folded insulin. consensus.apptandfonline.comgoogle.com
Regioselective disulfide bond formation strategies have been developed to overcome this limitation, allowing for the controlled formation of specific disulfide bridges. tandfonline.comtandfonline.comnih.govacs.orgresearchgate.net These methods often employ orthogonal protecting groups for the cysteine residues, which can be selectively removed to allow disulfide bond formation in a stepwise manner. acs.orgnih.gov For example, protecting groups like Trt (trityl), Acm (S-acetamidomethyl), and tBu (tert-butyl) have been used in sequential disulfide bond formation strategies. acs.orgnih.gov
Directed oxidation methods, sometimes involving specific reagents or enzymatic assistance, are also utilized to favor the formation of the native disulfide pattern. tandfonline.comtandfonline.comnih.govacs.org Recent advances include iodine-free methods and strategies utilizing acid-activated S-protected cysteine sulfoxides. nih.govacs.orgchemrxiv.orgcolab.ws These directed approaches significantly improve the yield and purity of synthetic insulin and its analogs. acs.orgacs.org
Specific Methodologies for N-Terminal B-Chain Modifications (e.g., Ala(B0) insertion)
Modifications at the N-terminus of the B-chain, such as the insertion of an amino acid at position B0, require specific synthetic strategies. These modifications can influence the conformational dynamics of the B-chain N-terminus, which is known to undergo structural transitions (T to R states) relevant to insulin's activity and interaction with its receptor. nih.govnih.govacs.org
The incorporation of an additional amino acid, like Alanine (B10760859) at B0, typically involves extending the B-chain sequence during peptide synthesis. This can be achieved using both solid-phase and solution-phase approaches, or a combination thereof. Fragment condensation reactions, where pre-synthesized peptide fragments are coupled, can be particularly useful for introducing specific modifications at the N-terminus. anjs.edu.iq
Challenges in synthesizing modified insulin analogs can include difficulties in achieving high yields and purity, as well as ensuring correct folding and disulfide bond formation, especially when the modifications influence the peptide's solubility or conformational properties. nih.govrsc.org Strategies to enhance solubility, such as the use of temporary solubilizing tags or isoacyl dipeptides, have been developed to facilitate the synthesis and purification of challenging insulin analogs. tandfonline.comnih.govrsc.org
Biophysical and Spectroscopic Characterization Techniques
Characterization of synthetic insulin analogs, including Ala(B0)-insulin, is essential to confirm their identity, purity, and structural integrity. A range of biophysical and spectroscopic techniques are employed to analyze their three-dimensional structure, dynamics, and self-association behavior. nih.govresearchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of proteins, including insulin and its analogs, in a crystalline state. tandfonline.comnih.govnih.govnih.govalpco.com The first crystal structure of insulin was determined by Dorothy Hodgkin and colleagues, a landmark achievement that revealed the molecule's complex fold and the arrangement of its A and B chains linked by disulfide bonds. nih.govalpco.comnsf.gov.lk
In X-ray crystallography, protein crystals are diffracted by an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. alpco.com This map allows researchers to determine the positions of atoms in the molecule and thus build a detailed 3D model of the protein structure. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of proteins in solution. nih.govnih.govfrontiersin.orgacs.org Unlike X-ray crystallography, which typically studies proteins in a static crystalline lattice, NMR allows for the investigation of protein behavior in a more native-like environment. nih.govfrontiersin.org
Studies using NMR have revealed the dynamic nature of insulin, including the conformational transitions of the B-chain N-terminus (T to R states) and the transient nature of some hydrogen bonds observed in crystal structures when the protein is in solution. acs.orgnih.govfrontiersin.orgacs.org NMR spectroscopy is particularly valuable for characterizing the solution structure and dynamics of insulin analogs with modifications like Ala(B0) insertion, helping to understand how these alterations influence the molecule's behavior and potential interaction with its receptor. nih.govnih.govacs.org Chemical shifts, in particular, can serve as sensitive probes for structural changes and protein-protein interactions. nih.govacs.org
Circular Dichroism and Fluorescence Spectroscopy for Conformational Analysis
Fluorescence spectroscopy can also provide insights into protein conformation and dynamics, particularly through the intrinsic fluorescence of aromatic amino acids like tyrosine and tryptophan (though insulin lacks tryptophan). Changes in fluorescence intensity or emission maxima can indicate alterations in the local environment of these residues due to conformational changes or interactions. While direct fluorescence studies on Insulin, Ala(B0)- were not detailed in the provided results, related techniques like fluorescence resonance energy transfer (FRET) have been employed to study insulin hexamer dynamics and subunit interchange, highlighting the utility of fluorescence-based methods in understanding insulin's solution behavior researchgate.net.
Mass Spectrometry for Molecular Integrity and Purity Assessment
Mass Spectrometry (MS) is an indispensable tool for verifying the molecular weight, confirming the primary structure, and assessing the purity of protein therapeutics, including insulin analogs. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used. These methods allow for the precise determination of the mass-to-charge ratio of the intact protein and its fragments, enabling confirmation of the expected molecular mass after synthesis or modification. nih.gov
For insulin analogs prepared by methods like chain combination or semisynthesis, MS is routinely used to confirm the predicted molecular masses and to identify and quantify potential impurities or by-products, such as incorrectly folded species or products with unintended modifications. nih.gov This is crucial for ensuring the quality and integrity of the synthesized protein.
Crystallization Protocols and Polymorphism Studies of Insulin, Ala(B0)-
Crystallization has historically been a significant step in both the purification and formulation of insulin, including for achieving protracted action. researchgate.net The ability of insulin to crystallize is influenced by various factors, and it can exist in different crystalline forms, exhibiting polymorphism. These different forms can have implications for solubility, stability, and release profiles.
The crystallization of insulin and its analogs, such as Insulin, Ala(B0)-, is typically carried out from aqueous solutions under specific conditions that promote the formation of ordered crystal lattices. researchgate.netresearchgate.net
Influence of Crystallization Conditions on Insulin, Ala(B0)- Crystal Formation (e.g., pH, zinc ions)
Key parameters influencing insulin crystallization include pH, protein concentration, temperature, and the presence of specific ions, particularly zinc. Insulin molecules assemble into dimers, which then associate to form hexamers in the presence of divalent metal ions like zinc. researchgate.net Zinc ions are critical for stabilizing the hexameric structure, which is the building block for many insulin crystal forms, including the common rhombohedral crystal. researchgate.netresearchgate.net
The pH of the crystallization solution plays a crucial role in the charge state of the insulin molecule and its assembly properties. Deviations from optimal pH can negatively influence the formation of desired crystal forms, such as the rhombohedral form. researchgate.net The concentration of zinc ions also dictates the type of hexamer formed (e.g., 2-zinc or 4-zinc insulin hexamers) and subsequently influences crystallization. While specific data for Insulin, Ala(B0)- on the precise optimal pH and zinc concentrations for crystallization were not detailed in the provided sources, general principles from insulin crystallization indicate that these factors are critical determinants of crystal formation and quality for insulin analogs as well.
Analysis of Crystal Morphology and Packing Interactions
The morphology of insulin crystals can vary depending on the crystallization conditions, leading to different polymorphic forms. The most well-known crystalline form of insulin is the rhombohedral crystal, which is typically observed in the presence of zinc. researchgate.netresearchgate.net Analysis of crystal morphology involves studying the external shape and habit of the crystals.
Detailed insights into the molecular arrangement within the crystal lattice are obtained through techniques like X-ray diffraction. Crystallographic studies reveal how insulin molecules (typically as hexamers) pack together in the crystal. researchgate.net These packing interactions involve specific contacts between residues on adjacent molecules, mediated by hydrogen bonds, salt bridges, and van der Waals forces. The packing arrangement in the crystal can influence its stability and dissolution properties. For instance, the structure of rhombohedral 2-zinc insulin crystals has been determined, illustrating the specific interactions that stabilize the hexameric assembly and its arrangement in the crystal lattice. researchgate.netdntb.gov.ua While specific crystallographic details for Insulin, Ala(B0)- were not provided, studies on insulin analogs utilize similar crystallographic approaches to understand how modifications affect crystal packing compared to native insulin.
Structural Determinants and Conformational Dynamics of Insulin, Ala B0
Crystal Structure Analysis of Insulin (B600854), Ala(B0)- (e.g., D-Ala-B0 Porcine Insulin)
While the crystallization of insulin analogues with modifications at the N-terminus, such as A1-D-Ala insulin, has been reported, specific high-resolution crystal structure data for D-Ala-B0 porcine insulin, including detailed resolution and refinement parameters, are not extensively available in publicly accessible literature. sciengine.com Therefore, the following sections are based on the well-established principles of insulin structure and the known effects of amino acid additions on peptide conformation.
Detailed crystallographic data, such as resolution, R-factor, and R-free values, are essential for a precise understanding of the atomic arrangement of a molecule. For many insulin analogues, these parameters are determined through X-ray diffraction analysis of single crystals. For instance, the structure of 2Zn pig insulin has been refined to a resolution of 1.5 Å. nih.gov In the absence of specific data for D-Ala-B0 porcine insulin, a table of typical resolution and refinement parameters for wild-type insulin structures is provided for context.
Table 1: Representative Crystallographic Data for Porcine Insulin
| Parameter | Value | PDB ID Example |
|---|---|---|
| Resolution (Å) | 2.00 | 7INS |
| R-Value Work | 0.182 | 7INS |
This interactive table provides representative data for wild-type porcine insulin. Specific values for Insulin, Ala(B0)- would require dedicated crystallographic studies.
The fundamental architecture of the insulin molecule is expected to be largely conserved in the Ala(B0)- analogue. Insulin consists of two polypeptide chains: the A-chain with 21 amino acids and the B-chain with 30 amino acids (in the wild-type). youtube.com These chains are linked by two interchain disulfide bonds, connecting cysteine residues at positions A7 to B7 and A20 to B19. nih.gov An additional intrachain disulfide bond is present within the A-chain, between residues A6 and A11. nih.gov
Table 2: Secondary Structure and Disulfide Bonds in Insulin
| Chain | Secondary Structure Elements | Disulfide Bonds |
|---|---|---|
| A-Chain | α-helix (A1-A8), α-helix (A12-A19) | A6-A11 (intrachain) |
| B-Chain | α-helix (B9-B19), β-turn (B20-B23) | A7-B7 (interchain), A20-B19 (interchain) |
This interactive table summarizes the conserved structural features of the insulin monomer.
The conformation of the newly introduced Ala(B0) residue and its effect on the local environment are of significant interest. The N-terminus of the B-chain (residues B1-B8) is known to be flexible and can adopt different conformations, often described as the T-state (extended) and R-state (helical). acs.org The addition of a residue at B0 would place it in this dynamic region.
The Ala(B0) residue would likely exhibit considerable conformational freedom. Its side chain (a methyl group) is small and nonpolar. The local environment would be influenced by the adjacent Phe(B1) and the solvent. The flexibility of the B1-B8 segment is crucial for the transition between the inactive hexameric storage form and the active monomeric form of insulin. The presence of Ala(B0) could modulate this flexibility and the equilibrium between different conformational states.
Comparative Structural Investigations
Understanding the structural impact of the Ala(B0) modification requires a comparison with the well-characterized structure of wild-type insulin.
The crystal structure of 2 Zn porcine insulin reveals a hexameric assembly, where three dimers are arranged around two zinc ions. diabetesonthenet.com In this hexamer, the N-terminal region of the B-chain (B1-B8) of each monomer is in an extended T-state conformation.
The receptor binding surface of insulin involves residues from both the A and B chains. Key residues on the B-chain that contribute to receptor binding include those at the C-terminus (B24-B26). oup.com However, residues at the N-terminus of the A-chain (A1-A5) and the central helix of the B-chain are also part of the binding epitope.
The introduction of Ala(B0) at the N-terminus of the B-chain could indirectly influence the conformation of polar groups on the receptor binding surface. While not directly part of the primary binding site, the extended N-terminus could sterically or through altered dynamics cause subtle shifts in the positions of nearby residues. For example, the orientation of the side chain of Gln(A5) or the main-chain carbonyls and amides in the A1-A5 region might be subtly perturbed. Such minor conformational changes in polar groups could have implications for the initial interactions between insulin and its receptor, potentially affecting binding affinity and signaling outcomes. A detailed analysis of these potential differences awaits high-resolution structural determination of Insulin, Ala(B0)-. nih.gov
Variations in A-Chain Helix Assembly and B-Chain N-Terminus Mobility
The addition of an alanine (B10760859) residue at the B0 position of the insulin molecule, creating Ala(B0)-insulin, introduces nuanced alterations to its structural dynamics, particularly concerning the assembly of the A-chain helices and the mobility of the B-chain's N-terminus. While direct crystallographic or NMR structural data specifically for Ala(B0)-insulin is not extensively available in public literature, insights can be drawn from the broader understanding of insulin analogs with N-terminal modifications and proinsulin processing intermediates.
The N-terminus of the B-chain (residues B1-B8) is an inherently flexible region of the insulin monomer. This flexibility is crucial for the conformational transition between the T-state (tense) and the R-state (relaxed), which is a key feature of insulin's ability to form hexamers for storage. In the T-state, the B1-B8 segment is in an extended conformation, whereas in the R-state, it forms a continuation of the B-chain α-helix. The presence of an additional amino acid at the B0 position is expected to increase the conformational entropy of this region, potentially leading to a more disordered N-terminus in the monomeric state. This increased mobility could influence the equilibrium between the T and R states, possibly hindering the efficient formation of the R-state conformation required for stable hexamer assembly.
Structural Distinctions from Other B-Chain Modified Analogs (e.g., (Trp)-B1 Porcine Insulin, Des B1(Phe) Bovine Insulin)
The structural consequences of the Ala(B0) modification become clearer when contrasted with other insulin analogs that have alterations at the N-terminus of the B-chain.
(Trp)-B1 Porcine Insulin: The substitution of the native Phenylalanine at B1 with Tryptophan introduces a bulkier, aromatic side chain at the very beginning of the B-chain. This modification has been shown to significantly impact the conformational dynamics of the N-terminus. The larger indole (B1671886) side chain of tryptophan can form new intramolecular interactions, potentially restricting the flexibility of the B1-B8 segment. This contrasts with the likely effect of the Ala(B0) extension, where the addition of a small, non-polar residue would be expected to increase, rather than decrease, the conformational freedom of the N-terminus.
Des B1(Phe) Bovine Insulin: This analog involves the complete removal of the Phenylalanine at position B1. The absence of this residue leads to a significant increase in the flexibility of the N-terminal B-chain. Studies on des-B1 insulin have indicated a reduced propensity to form stable hexamers, which is attributed to the disruption of key contacts necessary for the T-to-R state transition. The structural impact of the Ala(B0) modification can be seen as intermediate between that of native insulin and des-B1 insulin. While the N-terminus is extended and likely more mobile than in the native form, the presence of the original B1-Phenylalanine and the additional Alanine still provides more steric and chemical presence than the complete absence of the B1 residue.
The following table summarizes the key structural distinctions:
| Analog | Modification | Expected Impact on B-Chain N-Terminus Mobility |
| Insulin, Ala(B0)- | Addition of Alanine at the N-terminus (B0) | Increased flexibility and conformational disorder. |
| (Trp)-B1 Porcine Insulin | Substitution of PheB1 with Tryptophan | Potentially restricted flexibility due to the bulky side chain. |
| Des B1(Phe) Bovine Insulin | Deletion of Phenylalanine at B1 | Significantly increased flexibility. |
Molecular Dynamics Simulations and Conformational Landscape
Simulations of Insulin, Ala(B0)- Monomer, Dimer, and Hexamer States
Dimer State: The formation of insulin dimers is primarily mediated by the interaction of the C-terminal segments of the B-chains from two monomers, forming an antiparallel β-sheet. The N-terminus of the B-chain is not directly involved in the dimer interface. Therefore, MD simulations of the Ala(B0)-insulin dimer would likely show that the core dimeric structure is maintained. However, the increased flexibility of the N-terminal extensions could lead to these regions being more solvent-exposed and disordered compared to the dimer of native insulin.
Elucidation of B-Chain Flexibility and Conformational Transitions (e.g., T-state to R-state dynamics)
Molecular dynamics simulations are a powerful tool for elucidating the flexibility of the insulin B-chain and the dynamics of the T-state to R-state transition. For Ala(B0)-insulin, simulations would be instrumental in quantifying the increased flexibility of the N-terminal B-chain. Root Mean Square Fluctuation (RMSF) analysis would be expected to show a significantly higher peak for the B0-B8 region compared to the corresponding B1-B8 region in native insulin.
The T-to-R transition involves the folding of the extended B1-B8 segment into an α-helix. The energy barrier for this transition is a critical factor in hexamer formation. In the case of Ala(B0)-insulin, the presence of an extra amino acid would likely increase the entropic penalty of this ordering process. MD simulations with enhanced sampling techniques, such as metadynamics or umbrella sampling, could be used to calculate the free energy landscape of this transition. It is hypothesized that the energy barrier for the T-to-R transition would be higher for Ala(B0)-insulin, making the R-state less accessible and consequently disfavoring stable hexamer formation. This is consistent with the general observation that modifications that increase the flexibility of the B-chain N-terminus tend to weaken hexameric assembly.
Impact of Ala(B0) on Hydrophobic Core Stability and Interfacial Residue Packing
The hydrophobic core of the insulin monomer is crucial for its structural integrity and is formed by the packing of non-polar residues from both the A and B chains. The N-terminal extension in Ala(B0)-insulin is not expected to directly participate in the core packing. However, the increased dynamics of the N-terminal B-chain could have an indirect effect. Transient interactions between the flexible N-terminus and surface-exposed hydrophobic patches could occur, potentially leading to minor fluctuations in the stability of the hydrophobic core. MD simulations would allow for the monitoring of distances between key hydrophobic residues to assess any subtle changes in core packing and stability.
The packing of interfacial residues is critical for the formation of dimers and hexamers. In the dimer interface, the primary contacts are between the C-terminal B-chains. The Ala(B0) modification is unlikely to directly affect this interface. However, in the hexamer, the packing of residues at the dimer-dimer interfaces is critical. The N-termini of the B-chains are located near these interfaces. The increased disorder of the Ala(B0) N-terminus could lead to improper packing of interfacial residues, weakening the interactions between dimers within the hexamer. This could manifest in simulations as increased solvent exposure of these interfacial residues and a less compact hexameric structure.
Free Energy Calculations for Oligomer Dissociation and Conformational Selection
Free energy calculations, often performed in conjunction with MD simulations, can provide quantitative insights into the stability of insulin oligomers. For Ala(B0)-insulin, methods such as umbrella sampling or steered MD could be employed to calculate the potential of mean force (PMF) for the dissociation of the dimer and the hexamer.
It is predicted that the free energy of dissociation for the Ala(B0)-insulin dimer would be similar to that of the wild-type insulin dimer, as the N-terminal modification is distant from the dimer interface. In contrast, the free energy of dissociation for the Ala(B0)-insulin hexamer is expected to be significantly lower (i.e., dissociation would be more favorable) than that of the native insulin hexamer. This is a direct consequence of the destabilizing effect of the N-terminal extension on the packing and conformational transitions required for stable hexamer formation.
Conformational selection is a key principle in protein-protein interactions, where a pre-existing conformation in the monomeric state is selected for upon binding to a partner. In the context of insulin self-assembly, the T-state conformation of the monomer is selected for dimerization, while the R-state conformation is selected for hexamerization. The increased flexibility of the Ala(B0)-insulin monomer means that it exists as a broader ensemble of conformations in solution. Free energy calculations could be used to determine the relative populations of the T-like and R-like states in the monomeric ensemble. It is hypothesized that the R-like state would be less populated for the Ala(B0)-insulin monomer compared to the wild-type, which would further explain its reduced propensity to form stable hexamers.
Role of Disulfide Bonds in Insulin, Ala(B0)- Stability and Conformational Integrity
The covalent linkages provided by disulfide bonds are indispensable for maintaining the tertiary structure of the insulin molecule, which is essential for its biological activity. researchgate.net Human insulin contains three disulfide bonds: one intrachain bond within the A-chain (A6-A11) and two interchain bonds connecting the A and B chains (A7-B7 and A20-B19). researchgate.netbiorxiv.org These bonds are crucial for stabilizing the molecule and ensuring the correct spatial arrangement of residues required for receptor binding. researchgate.net
Key Contributions of Individual Disulfide Bonds to Insulin Stability:
A20-B19 Disulfide Bond: This interchain bond is paramount for structural stability. researchgate.net Its removal leads to a significant loss of ordered secondary structure, a marked decrease in molecular compactness, and increased susceptibility to enzymatic degradation by proteolysis. researchgate.net This bond acts as a primary anchor, connecting the C-terminal end of the A-chain to the central helix of the B-chain. researchgate.net
A7-B7 Disulfide Bond: This second interchain bond serves as an external staple, linking the N-terminal regions of both chains. nih.gov While its deletion is less structurally disruptive than the removal of the A20-B19 bond, it is still essential for maintaining the native conformation and full biological activity. researchgate.net
The following table summarizes the observed effects on human insulin when each of the three native disulfide bonds is individually removed. This data underscores the hierarchical importance of these bonds in maintaining conformational integrity.
| Disulfide Bond | Type | Role in Structural Stability | Impact of Deletion on Conformation |
| A20-B19 | Interchain | Critical for overall fold and compactness | Substantial loss of secondary structure; markedly reduced compactness; increased susceptibility to proteolysis. researchgate.net |
| A7-B7 | Interchain | Essential for native conformation and activity | Significant perturbation of structure and loss of receptor binding activity. researchgate.net |
| A6-A11 | Intrachain | Least critical for overall static structure | Least perturbation to the overall structure compared to interchain bond deletions. researchgate.net |
Research into the folding pathway of proinsulin suggests a sequential formation of these critical bonds, ensuring the correct three-dimensional structure is achieved. researchgate.net This stepwise process is believed to begin with the formation of the most structurally crucial bond. researchgate.net
The proposed order of disulfide bond formation during the folding of proinsulin is detailed in the table below.
| Order of Formation | Disulfide Bond | Chains Linked | Significance in Folding Pathway |
| 1st | A20-B19 | A-Chain & B-Chain | Considered the initial and most critical step, establishing the core fold. researchgate.net |
| 2nd | A7-B7 | A-Chain & B-Chain | Further stabilizes the inter-chain arrangement. researchgate.net |
| 3rd | A6-A11 | A-Chain | Final step, securing the conformation of the A-chain. researchgate.net |
An article on the specific chemical compound “insulin, Ala(B0)-” cannot be generated as requested. Extensive searches for scientific literature and data regarding "insulin, Ala(B0)-" have yielded no specific results for this particular molecule.
The standard nomenclature for the insulin B-chain begins at position B1. Consequently, a modification at a "B0" position does not correspond to a recognized residue in the insulin protein structure. It is possible that "Ala(B0)-" is a typographical error or a non-standard designation for a specific insulin analog.
Without any available scientific data on the structure, receptor interaction, or computational modeling of "insulin, Ala(B0)-", it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.
To proceed, clarification on the exact name and structure of the insulin analog of interest is required. Information on any alternative or standard nomenclature for this compound would be necessary to conduct a fruitful search for the relevant research findings.
Molecular Mechanisms of Insulin Receptor Interaction for Insulin, Ala B0
Computational Modeling of Insulin (B600854), Ala(B0)- Receptor Complexes
Identification of Key Interfacial Residues and Interaction Networks
The interaction between insulin and the insulin receptor (IR) is a complex process involving multiple contact points that ensure high-affinity binding and subsequent signal transduction. nih.gov This binding occurs at two primary sites on the receptor ectodomain. nih.gov The primary, high-affinity binding site (Site 1) is a composite surface formed by the L1 domain of one receptor α-subunit and a C-terminal α-helical segment (αCT) from the other α-subunit. elifesciences.orgkenyon.edu
The binding of an insulin monomer to this site involves a network of interactions with key residues on both the hormone and the receptor. While the precise interaction network for an Ala(B0)- extended insulin has not been characterized, the fundamental contacts made by the core insulin structure are well-established. Any N-terminal extension, such as Ala(B0), would exist in the context of these foundational interactions and could potentially modulate the flexibility and positioning of the B-chain's N-terminus.
Key residues on the insulin molecule crucial for receptor binding have been identified through extensive mutagenesis studies. nih.gov These residues are located on both the A-chain and the B-chain and contribute to the binding energy and specificity. The B-chain, in particular, undergoes a significant conformational change upon receptor engagement, detaching its C-terminal segment from the hormone core to interact with the receptor. nih.gov The N-terminus of the B-chain is also known to be flexible and its conformation can influence receptor binding. nih.govacs.org
The interaction network is predominantly hydrophobic, stabilized by van der Waals contacts and hydrogen bonds. kenyon.eduoup.com For instance, aromatic residues on the insulin B-chain, such as Phenylalanine at B24 and B25, insert into hydrophobic pockets on the receptor surface. kenyon.edu
The table below summarizes the key interfacial residues and their interactions based on studies of native insulin.
| Molecule | Residue/Region | Interacting Partner on Counterpart Molecule | Interaction Type/Significance |
|---|---|---|---|
| Insulin | IleA2, ValA3 | Insulin Receptor (αCT) | Contributes to hydrophobic interactions at Site 1. kenyon.edu |
| Insulin | TyrA19 | Insulin Receptor (αCT) | Aromatic ring is crucial for high-affinity binding. kenyon.edu |
| Insulin | HisB5 | Insulin Receptor (FnIII-1 domain) | Involved in hydrophobic packing at a secondary binding interface (Site 1b). elifesciences.org |
| Insulin | ValB12 | Insulin Receptor (αCT) | Participates in forming a hydrophobic pocket for receptor residue insertion. kenyon.edu |
| Insulin | PheB24 | Insulin Receptor (αCT - Phe714) | Critical hydrophobic interaction; inserts into a receptor pocket. kenyon.edu |
| Insulin | PheB25 | Insulin Receptor (αCT) | Side chain projects into a shallow pocket on the receptor. kenyon.edu |
| Insulin Receptor | L1 Domain | Insulin B-chain | Forms a major part of the primary binding surface (Site 1). elifesciences.org |
| Insulin Receptor | αCT Segment (e.g., Phe714) | Insulin A-chain and B-chain (e.g., GlyA1, IleA2, TyrA19, LeuB11, ValB12, PheB24) | Undergoes remodeling upon insulin binding and makes extensive contacts with the hormone. elifesciences.orgkenyon.edu |
| Insulin Receptor | FnIII-1 Domain (e.g., Phe497) | Insulin B-chain (e.g., HisB5) | Forms a secondary contact site (Site 1b) required for optimal binding and activation. elifesciences.org |
Theoretical Frameworks for Coupled Folding and Binding
The interaction between insulin and its receptor is not a simple lock-and-key mechanism. Instead, it is best described by a theoretical framework of "coupled folding and binding," which involves an induced-fit mechanism where both the ligand and the receptor can undergo conformational changes upon interaction. nih.gov This dynamic process is essential for achieving the high-affinity binding state required for signal transduction.
For insulin, this concept is particularly relevant. In its free, unbound state, the insulin monomer is a compact globular protein. acs.org However, to bind to the receptor, it must undergo a significant structural rearrangement. kenyon.edu A key event in this process is the detachment of the C-terminal segment of the B-chain (residues B24-B30) from the core of the molecule. nih.gov This unmasking exposes crucial residues on both the A-chain and B-chain that form the primary binding interface with the receptor. nih.gov This conformational switch from a "closed" to an "open" state is a classic example of coupled folding and binding, where the final, active conformation of a part of the molecule is only achieved upon interaction with its partner.
Furthermore, the N-terminus of the B-chain (residues B1-B8) is also implicated in a conformational transition, potentially shifting from a T-state (extended conformation) to an R-state (helical conformation) upon receptor engagement. frontiersin.org The R-state is considered the more active, receptor-binding conformation. frontiersin.org This transition represents another facet of the coupled binding mechanism, where the hormone adopts its fully active fold as it docks onto the receptor surface.
The addition of a residue like Alanine (B10760859) at the B0 position would directly impact the dynamics of the B-chain N-terminus. Theoretical models suggest that such an extension could:
Alter N-terminal Flexibility: The presence of an extra amino acid could increase the conformational freedom of the B1-B8 segment, potentially lowering the energetic barrier for the T-to-R state transition, which could influence binding kinetics.
Modulate Allosteric Communication: Changes at the N-terminus could allosterically propagate through the insulin molecule, influencing the conformation of the C-terminal segment and affecting its detachment from the core during the binding process.
In essence, the coupled folding and binding framework posits that the energy of receptor binding drives the necessary conformational changes in the insulin molecule. nih.gov Any modification to the insulin sequence, such as the addition of Ala(B0), must be evaluated within this dynamic theoretical context to predict its effect on receptor affinity and biological activity.
Proinsulin Biosynthesis and Folding Dynamics Perturbed by B0 Modifications
Proinsulin as a Single-Chain Precursor: Signal Peptide Cleavage and Maturation Pathways
Insulin (B600854) synthesis originates in the pancreatic beta-cells with the translation of preproinsulin, a single-chain polypeptide precursor. nih.gov This precursor is composed of a signal peptide, the insulin B-chain, a connecting C-peptide, and the insulin A-chain. researchgate.netresearchgate.net The process begins with the guidance of the nascent preproinsulin polypeptide to the endoplasmic reticulum (ER) by its N-terminal signal peptide. nih.gov Successful translocation across the ER membrane is a critical first step, and mutations within the signal peptide can lead to inefficient translocation, predisposing individuals to diabetes. nih.gov
Once inside the ER lumen, the signal peptide is cleaved by a signal peptidase, yielding proinsulin. nih.govnih.gov This cleavage is a crucial maturation step, as the fidelity of this process is essential for the subsequent proper folding of the proinsulin molecule. researchgate.net Following its correct folding and disulfide bond formation within the ER, proinsulin is transported to the Golgi apparatus. wikipedia.org Within the Golgi and maturing secretory granules, proinsulin undergoes further processing by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E, which excise the C-peptide. researchgate.netresearchgate.net This final cleavage results in the mature, two-chain insulin molecule, composed of the A and B chains linked by disulfide bonds, which is then stored in secretory granules awaiting release. researchgate.netwikipedia.org
Endoplasmic Reticulum (ER) Folding Environment and Quality Control Mechanisms
The endoplasmic reticulum (ER) provides a specialized environment optimized for the folding and disulfide bond formation of secretory proteins like proinsulin. nih.gov Pancreatic beta-cells can synthesize an immense number of proinsulin molecules, placing a significant demand on the ER's folding capacity. nih.govresearchgate.net This high biosynthetic load necessitates a robust quality control system to manage the inherent propensity of proinsulin to misfold. nih.gov It is estimated that even under normal physiological conditions, up to 20% of newly synthesized wild-type proinsulin may fail to achieve its native conformation. researchgate.netnih.gov
The ER is equipped with a suite of molecular chaperones and folding enzymes that assist in this process. The chaperone BiP (Binding immunoglobulin protein) is known to associate with misfolded proinsulin molecules, and its upregulation is a hallmark of ER stress. nih.gov Oxidoreductases, such as protein disulfide isomerase (PDI), facilitate the formation of the three evolutionarily conserved disulfide bonds (B7-A7, B19-A20, and A6-A11) that are critical for the native structure of insulin. nih.govfrontiersin.orgendocrine-abstracts.org
The ER's quality control machinery identifies and retains misfolded proteins, preventing their transport to the Golgi. nih.gov These aberrant molecules can either be refolded or targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.gov However, if the load of misfolded proinsulin exceeds the capacity of these quality control systems, it can lead to an accumulation of protein aggregates, triggering ER stress. nih.govresearchgate.net This state of chronic ER stress is a key factor in the development of beta-cell dysfunction and diabetes. nih.govnih.gov
Impact of N-Terminal B-Chain Modifications (e.g., Ala(B0)) on Proinsulin Foldability
Modifications at the N-terminus of the proinsulin B-chain, such as the introduction of an Alanine (B10760859) at the B0 position (immediately preceding the first native B-chain residue), can significantly perturb the delicate process of proinsulin folding. While the native structure of insulin is highly conserved, its foldability is critically dependent on the entire sequence of the proinsulin precursor. nih.govfrontiersin.org The N-terminal region of the B-chain is crucial for initiating the correct folding cascade.
The introduction of an extra residue like Ala(B0) can disrupt the initial conformational states of the nascent polypeptide chain as it enters the ER lumen. This can interfere with the formation of a critical early folding nucleus, which is believed to involve the central B-chain alpha-helix and the initial pairing of the Cys(B19)-Cys(A20) disulfide bond. nih.govfrontiersin.org Altering the length or chemical nature of the N-terminus can sterically hinder or otherwise disrupt the interactions necessary for this key step, setting the stage for misfolding.
A primary consequence of perturbed proinsulin folding, including that caused by N-terminal modifications, is the formation of incorrect or aberrant disulfide bonds. diabetesjournals.org The six cysteine residues in proinsulin must form three specific native disulfide bonds: two interchain (B7-A7, B19-A20) and one intrachain (A6-A11). wikipedia.org When the normal folding pathway is disrupted, these cysteines are susceptible to mispairing, leading to the formation of non-native disulfide isomers. nih.govhoustonmethodist.org
These misfolded isomers are conformationally distinct from native proinsulin and are retained by the ER quality control system. houstonmethodist.org Furthermore, mutations that result in an unpaired cysteine, either by adding or removing one, are particularly detrimental. nih.govfrontiersin.org An unpaired thiol group is highly reactive and can promote the formation of intermolecular disulfide-linked complexes, leading to the aggregation of proinsulin molecules. nih.govelifesciences.org The introduction of a modification like Ala(B0) can destabilize folding intermediates, increasing the likelihood that cysteine residues will be exposed and available to form these non-native intramolecular and intermolecular bonds. diabetesjournals.orgelifesciences.org
The accumulation of misfolded proinsulin, including aberrant disulfide-linked species, within the ER lumen is a major source of cellular toxicity. nih.govnih.gov This accumulation triggers a signaling cascade known as the Unfolded Protein Response (UPR) or ER stress response. nih.govnih.gov While initially a protective mechanism aimed at restoring ER homeostasis, chronic ER stress becomes pathogenic. nih.gov
Persistent ER stress leads to several detrimental outcomes for the pancreatic beta-cell. The expression of misfolded mutant proinsulin can exert a dominant-negative effect, trapping wild-type proinsulin in the ER through the formation of mixed disulfide-linked complexes, thereby impairing the production and secretion of functional insulin. nih.govnih.govpnas.org This leads directly to insulin deficiency. nih.gov Prolonged and severe ER stress ultimately activates apoptotic pathways, leading to beta-cell death. nih.govpnas.org This loss of beta-cell mass is a key feature in the progression of certain forms of diabetes, such as Mutant INS-gene-induced Diabetes of Youth (MIDY). nih.govnih.gov The proteotoxicity from misfolded proinsulin is therefore a central mechanism driving beta-cell failure. pnas.org
Genetic and Biochemical Studies on Insulin Gene Mutations Affecting Proinsulin Folding
The study of naturally occurring mutations in the human insulin (INS) gene has provided profound insights into the critical determinants of proinsulin foldability. nih.govfrontiersin.org These mutations, which are a cause of monogenic diabetes (MIDY), often lead to single amino acid substitutions that disrupt the proinsulin folding pathway. nih.govcornell.edu
Biochemical and cell biological analyses of these mutants have been instrumental in dissecting the folding process. For example, mutations that introduce or remove a cysteine residue have highlighted the catastrophic consequences of having an unpaired thiol in the ER, which leads to aggregation and severe ER stress. diabetesjournals.orgnih.gov Non-cysteine mutations often occur at evolutionarily conserved residues, underscoring their importance not for the function of the final insulin hormone, but for the efficiency of the folding process itself. frontiersin.orgnih.gov Studies of mutants like the Akita mouse, which has a Cys(A7) to Tyr mutation, have demonstrated how a single substitution can block ER export, induce ER stress, and exert a dominant-negative effect on wild-type proinsulin. nih.govpnas.orgpnas.org These genetic models have been crucial for establishing the causal link between proinsulin misfolding, ER stress, and beta-cell death. pnas.org
| Mutation Type | Example | Effect on Proinsulin Folding | Cellular Consequence |
| Cysteine Addition/Deletion | Phe(B24)→Cys, Cys(A7)→Tyr | Creates an unpaired thiol, leading to aberrant intermolecular disulfide bonds and aggregation. nih.govnih.gov | Severe ER stress, dominant-negative effect, beta-cell apoptosis. nih.govpnas.org |
| Non-Cysteine Substitution | His(B5)→Gln | Disrupts conserved residues critical for establishing the native fold. nih.gov | Impaired folding efficiency, ER retention, and induction of ER stress. frontiersin.orgfrontiersin.org |
| Signal Peptide Mutation | A(SP24)D | Impairs signal peptide cleavage, leading to abnormal oxidative folding of the attached proinsulin. nih.govdiabetesjournals.org | ER retention of an uncleaved precursor, dominant-negative blockade of wild-type proinsulin. nih.govdiabetesjournals.org |
Evolutionary Constraints on Proinsulin Foldability
The amino acid sequence of insulin is subject to strong evolutionary pressure, not only to maintain its hormonal activity but also to ensure the efficient folding of its precursor, proinsulin. nih.gov The remarkable conservation of certain residues that are not directly involved in receptor binding points to their critical role in the folding pathway. frontiersin.orgresearchgate.net Studies of INS gene mutations reveal that the evolution of insulin has been constrained by the inherent susceptibility of proinsulin to misfolding. nih.govresearchgate.net
The concept of "foldability" has emerged as a key evolutionary driver. nih.govpnas.org Some sequences that might produce a functional insulin molecule are selected against because their proinsulin precursor cannot navigate the folding and quality control landscape of the ER efficiently. researchgate.net For instance, the invariance of Phenylalanine at position B24 across vertebrate insulins is thought to be critical for facilitating an early, essential disulfide pairing step (B19-A20). nih.govpnas.org Substituting this residue, even with a structurally similar one like tyrosine, severely impairs biosynthesis, suggesting that the proinsulin sequence is "at the edge of nonfoldability." nih.govpnas.org This precarious balance highlights how evolutionary pressures have optimized the proinsulin sequence to avoid misfolding traps, a constraint that is invisible in the final, stable structure of mature insulin but is critical for the survival of the insulin-producing beta-cell. frontiersin.orgnih.gov
Mechanistic Enzymology of Insulin, Ala B0 Degradation in Vitro
Insulin-Degrading Enzyme (IDE): Structure, Function, and Substrate Specificity
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a highly conserved zinc metalloendopeptidase with a molecular weight of approximately 110 kDa nih.govnih.govuniprot.org. It belongs to the M16 family of metalloendopeptidases and is characterized by an inverted active site motif (HxxEH) compared to the classical sequence found in other metalloenzymes nih.gov. IDE is a dimeric enzyme in solution uniprot.org.
Structurally, IDE consists of four homologous αβ domains organized into two ~55 kDa N- and C-terminal domains (IDE-N and IDE-C) nih.govnih.govwikipedia.org. These domains form a hollow catalytic chamber, or crypt, capable of fully enclosing substrates up to approximately 70 residues in length nih.govreferencecitationanalysis.comwikipedia.org. The enzyme transitions between a closed state, suitable for catalysis, and an open state, which facilitates substrate binding and product release nih.gov. Crystal structures of IDE in complex with substrates like the insulin (B600854) B-chain, glucagon, and amylin reveal that substrates fit within this chamber, undergoing conformational changes, such as transitioning from an α-helix to a β-strand, upon binding nih.govreferencecitationanalysis.com. Extensive interactions between IDE-N and IDE-C are predicted to stabilize the closed conformation referencecitationanalysis.com.
IDE functions primarily in the cellular breakdown of various peptides, playing a significant role in intercellular peptide signaling wikipedia.org. Its substrate spectrum includes insulin, amyloid-beta (Aβ) peptides, amylin, glucagon, somatostatin, bradykinin, kallidin, and insulin-like growth factor II (IGF-II) nih.govnih.govwikipedia.org. While IDE degrades a diverse range of peptides, it exhibits a particularly high affinity for insulin. Substrate recognition by IDE is thought to depend more on the tertiary structure and conformational flexibility of the substrate rather than a strict primary amino acid sequence motif nih.gov. Hydrophobic and aromatic residues within the IDE active site are crucial for substrate binding and catalysis.
Biochemical Assays for In Vitro Insulin Degradation
Biochemical assays are essential for studying IDE activity and insulin degradation in vitro. These assays typically involve incubating purified IDE with insulin (or modified insulin) and monitoring the disappearance of the intact peptide or the appearance of degradation products over time wikipedia.orgwikipedia.org.
One common approach utilizes labeled insulin, such as 125I-insulin, allowing for the detection of intact insulin and its fragments through techniques like trichloroacetic acid (TCA) precipitation or chromatography uniprot.org. The decrease in TCA-precipitable radioactivity indicates insulin degradation.
Fluorogenic assays are also employed, particularly for screening IDE inhibitors or activators. These assays often use internally quenched fluorogenic peptide substrates that, upon cleavage by IDE, release a highly fluorescent molecule, with fluorescence intensity increasing proportionally to protease activity. While these assays are useful for measuring general IDE activity, they may not provide detailed information about specific cleavage sites on a complex substrate like insulin.
Kinetic analysis of IDE activity towards insulin can be performed by measuring the rate of insulin disappearance or product formation at varying substrate concentrations. This allows for the determination of kinetic parameters such as KM (Michaelis constant) and kcat (turnover number), which reflect the enzyme's affinity for the substrate and its catalytic efficiency.
Characterization of Cleavage Sites in Insulin, Ala(B0)- by Purified IDE (if reported, otherwise general insulin)
Information specifically detailing the cleavage sites of Insulin, Ala(B0)- by purified IDE in vitro was not found in the provided search results. Studies on general insulin degradation by purified IDE in cell-free systems have identified multiple cleavage sites on both the A and B chains nih.govuniprot.org.
For general insulin, major cleavage sites in the B chain have been reported at the B9-B10, B13-B14, B16-B17, and B25-B26 peptide bonds nih.govuniprot.org. Minor cleavage sites in the B chain include B10-B11, B14-B15, and B24-B25 nih.govuniprot.org. In the insulin A chain, cleavages occur at the A13-A14 and A14-A15 peptide bonds nih.govuniprot.org. The relative abundance of these fragments can vary depending on experimental conditions nih.gov. Notably, cleavage at the B16-B17 bond has been highlighted as potentially significant for altering insulin's interaction with its receptor, as the tyrosine residue at B16 is crucial for receptor binding nih.govuniprot.org.
Given the absence of specific data for Insulin, Ala(B0)-, it is not possible to definitively state how the alanine (B10760859) modification at the B0 position would influence these cleavage patterns. The B0 position is at the N-terminus of the B chain, and modifications in this region could potentially affect the initial binding or orientation of the insulin molecule within the IDE catalytic chamber, thereby influencing which cleavage sites are favored or whether new sites are introduced.
Kinetic Analysis of IDE Activity Towards Insulin, Ala(B0)-
Specific kinetic parameters for the degradation of Insulin, Ala(B0)- by IDE were not found in the provided search results.
Studies investigating the kinetics of general insulin degradation by IDE have determined parameters such as KM and kcat. For human insulin, reported values include a KM of approximately 85 nM and a kcat/KM of 2.42 min-1 µM-1. Another study reported the rate of IDE-mediated degradation of FITC-labelled insulin as 2.3 ± 0.1 nmol min-1 mg-1 under specific conditions. The catalytic efficiency of IDE towards insulin can be influenced by factors such as the presence of anionic lipids in membranes, which have been shown to enhance IDE's activity.
Cellular Localization and Regulation of IDE Activity (In Vitro Context)
In the context of in vitro studies using cell extracts or cultured cells, IDE is primarily found in the cytosol uniprot.org. However, smaller but significant amounts have also been detected in other subcellular fractions, including plasma membranes, endosomes, and peroxisomes uniprot.org. Some studies have also reported IDE in the media of cultured cells.
The activity of IDE can be regulated by various factors in vitro. It is a thiol-dependent metallopeptidase, and its activity can be inhibited by sulfhydryl-modifying reagents and chelating agents uniprot.org. Nitric oxide (NO) has been shown to inhibit IDE activity through S-nitrosylation. Oxidized glutathione (B108866) (GSSG) also inhibits IDE through glutathionylation, an effect that can be reversed by dithiothreitol. Reduced glutathione (GSH), while not directly affecting IDE, can increase the breakdown of partially degraded insulin by reducing its disulfide bonds.
ATP and other nucleoside polyphosphates, as well as certain small molecules and substrates, can activate the degradation of short peptides by IDE, although these compounds may have no effect or even inhibit the degradation of larger, more physiological substrates like insulin nih.gov. Small molecules that bind to an exosite on IDE, distinct from the catalytic site, have been shown to enhance its proteolytic activity towards substrates including insulin nih.govwikipedia.org. The conformational state of IDE, specifically the equilibrium between the open and closed states, is also crucial for its activity and can be influenced by substrate binding and potentially by small molecule modulators nih.govnih.govuniprot.orgwikipedia.org.
Interaction of IDE with Other Proteolytic Systems (e.g., 26S Proteasome, In Vitro)
IDE has been shown to interact with other proteolytic systems, notably the 26S proteasome, in in vitro contexts. Studies have demonstrated copurification of IDE activity and immunoreactivity with the proteasome through various chromatographic steps. Glycerol gradient analysis has also revealed cosedimentation of IDE with the 20S proteasome and potentially with the 26S proteasome.
In vitro experiments using purified components have shown that IDE can modulate the enzymatic activities of the 26S proteasome. IDE has been observed to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 26S proteasome in a dose-dependent manner. This modulation appears to be through an extra-catalytic mechanism. Some research suggests that IDE may compete with the 19S regulatory particle for binding to the 20S proteasome core. The interaction between IDE and the proteasome is suggested to be reversible with high affinity. Insulin treatment has been shown to result in the dissociation of IDE from the proteasome in vitro.
These interactions suggest a potential interplay between IDE and the proteasome in cellular protein degradation and homeostasis, although the precise physiological significance of this association is still being investigated.
Potential for Designed Resistance to Enzymatic Degradation through B0 Modifications (Theoretical)
The potential for designing resistance to enzymatic degradation by IDE through modifications at the B0 position of insulin is theoretically plausible, although specific experimental data for Insulin, Ala(B0)- are not available in the consulted literature to confirm this.
IDE's substrate recognition involves the accommodation of the peptide within its internal catalytic chamber and interactions with specific residues within the active site and exosites nih.govwikipedia.orgreferencecitationanalysis.comwikipedia.org. Modifications at the N-terminus of the insulin B chain, such as the addition of an alanine residue at the B0 position, could potentially influence several aspects of its interaction with IDE:
Initial Binding and Orientation: The B0 modification could alter the initial binding affinity of insulin to IDE or affect the proper orientation of the molecule within the catalytic chamber. This might be particularly relevant if the N-terminus of the B chain plays a role in anchoring to an exosite or guiding the substrate into the catalytic cleft nih.govwikipedia.orgreferencecitationanalysis.com.
Conformational Changes: IDE-mediated degradation often involves the substrate undergoing conformational changes within the enzyme's chamber nih.govreferencecitationanalysis.com. A B0 modification could theoretically influence the flexibility or folding of the B chain, thereby affecting how readily it adopts the necessary conformation for efficient cleavage by IDE.
Access to Cleavage Sites: While IDE cleaves at multiple sites, the accessibility of these sites can be influenced by the substrate's conformation and its positioning within the enzyme nih.gov. A modification at B0 could potentially hinder the access of the catalytic residues to some of the typical cleavage sites on the B chain, particularly those near the N-terminus.
Steric Hindrance: The added alanine residue at B0 could introduce steric hindrance, impeding the close association required for efficient enzymatic activity, especially if this region interacts closely with parts of the IDE enzyme.
Advanced Research Methodologies and Theoretical Frameworks in Insulin Analog Studies
Integration of Computational and Experimental Approaches
The study of insulin (B600854) analogs increasingly relies on the integration of computational and experimental methods to gain a comprehensive understanding of their behavior at the molecular level. Computational techniques, such as molecular dynamics (MD) simulations, are employed to explore the conformational dynamics of insulin monomers, dimers, and hexamers. frontiersin.orgnih.gov These simulations can provide atomic-level insights into how amino acid substitutions or modifications, such as those potentially present in insulin, Ala(B0)-, might affect protein structure, stability, and interactions with the insulin receptor (IR). frontiersin.org
Experimental approaches, including X-ray crystallography, NMR spectroscopy, and cryo-EM, provide structural data of insulin and its complexes. elsevier.es Biophysical techniques, such as ion mobility mass spectrometry, can probe subtle conformational differences between insulin and its analogs in solution. researchgate.net The integration of computational predictions with experimental observations allows researchers to validate theoretical models and refine the design of insulin analogs with desired properties. For instance, computational studies can predict the impact of mutations on binding affinity, which can then be tested experimentally. frontiersin.orgnih.gov This iterative process accelerates the discovery and optimization of novel insulin variants.
Protein Engineering and Rational Design Principles for Insulin Analogs
Protein engineering principles are fundamental to the creation of insulin analogs with tailored characteristics. nih.gov Modifications to the amino acid sequence of insulin are strategically introduced to alter its self-association properties, receptor binding kinetics, and stability. nih.govfrontiersin.org Rational design is guided by the detailed knowledge of insulin's three-dimensional structure and its interactions with the IR. nih.govnih.gov
Key areas of modification often include the B-chain C-terminus, which is involved in dimerization, and residues important for receptor binding. frontiersin.orgfrontiersin.orgwikipedia.org For example, modifications at positions B28 and B29 can influence the rate of hexamer dissociation, impacting the speed of absorption. oatext.comopenaccessjournals.com Extensions to the B-chain, such as the addition of arginine residues at the C-terminus (B31-B32) in insulin glargine, can alter the isoelectric point and lead to sustained action through precipitation at physiological pH. nih.govebi.ac.uk While specific rational design principles for introducing an Alanine (B10760859) at the B0 position (an N-terminal extension to the standard B-chain) are not widely documented in the search results, such a modification would likely be explored for its potential impact on the N-terminus conformation, protein folding, or the introduction of a site for further modification or labeling. researchgate.netwikipedia.org Protein engineering allows for the systematic exploration of such modifications to understand their structural and functional consequences.
Development of Novel Biochemical and Biophysical Probes Based on Insulin, Ala(B0)-
Insulin, Ala(B0)-, while not extensively described in the available literature as a specific research tool, could potentially serve as a basis for developing novel biochemical and biophysical probes. The introduction of an Alanine residue at the B0 position, an extension to the native B-chain N-terminus, could offer unique opportunities for site-specific labeling or modification without disrupting critical regions of the mature insulin molecule essential for receptor binding or structural integrity.
Biochemical probes based on modified insulin are used to study insulin-receptor interactions, signaling pathways, and cellular uptake. ebi.ac.ukacs.org For instance, fluorescently labeled insulin analogs allow for tracking receptor binding and internalization in live cells. Biophysical probes can be designed to investigate conformational changes or interactions using techniques like fluorescence spectroscopy, surface plasmon resonance (SPR), or mass spectrometry. researchgate.netebi.ac.uk
An insulin, Ala(B0)- analog could potentially be engineered to incorporate spectroscopic tags, affinity labels, or cross-linking agents at the introduced B0 Alanine residue. This site, being at the very N-terminus of the B-chain extension, might be relatively accessible for chemical modification. Such probes could be valuable for:
Mapping interaction sites on the insulin receptor or other binding partners.
Studying the dynamics of insulin binding and dissociation.
Investigating the fate of insulin after receptor binding.
Analyzing conformational changes in the B-chain N-terminus upon binding or in different environments.
The small, non-polar side chain of Alanine at the B0 position might minimize steric hindrance, potentially allowing for the attachment of various probe molecules. Further research would be required to synthesize insulin, Ala(B0)-, and evaluate its structural integrity and biological activity before developing it as a probe.
Systems Biology and Mathematical Modeling of Insulin-Related Molecular Networks
Systems biology and mathematical modeling play a crucial role in understanding the complex molecular networks involved in insulin signaling. researchgate.netwikipedia.org These approaches integrate data from various experimental sources to create computational models that simulate the dynamics of insulin binding to its receptor, the subsequent activation of intracellular signaling cascades (e.g., PI3K/Akt and MAPK pathways), and the resulting cellular responses like glucose uptake. researchgate.netwikipedia.org
Mathematical models, often based on ordinary differential equations (ODEs), can describe the rates of biochemical reactions and the interactions between different components of the signaling network. researchgate.netwikipedia.org These models help researchers to:
Identify key regulatory nodes and feedback mechanisms within the insulin signaling pathway. wikipedia.org
Predict the effects of perturbations, such as altered protein levels or enzyme activities, on signal transduction. researchgate.net
Gain insights into the emergence of insulin resistance and other metabolic disorders at the network level.
While specific models incorporating the dynamics of insulin analogs like insulin, Ala(B0)- are not detailed in the search results, the principles of systems biology and mathematical modeling can be applied to study how modifications in insulin structure might influence receptor binding kinetics and downstream signaling events. By incorporating experimental data on the binding characteristics of insulin analogs, these models can help predict their cellular effects and contribute to a deeper understanding of how structural changes translate into functional outcomes within the complex cellular environment.
Bioreactor and Protein Expression Systems for Modified Insulin Production (Academic Context)
The production of modified insulin analogs, including potential experimental constructs like insulin, Ala(B0)-, in an academic research setting typically involves recombinant DNA technology and various bioreactor and protein expression systems. The goal is to produce sufficient quantities of the modified protein for structural, biochemical, and functional studies.
Common expression systems include bacteria (e.g., Escherichia coli) and yeast (e.g., Saccharomyces cerevisiae or Pichia pastoris). These systems allow for the expression of insulin precursors or individual A and B chains with the desired modifications.
The production process generally involves:
Cloning the gene encoding the modified insulin sequence into an expression vector.
Transforming a suitable host organism with the vector.
Culturing the transformed organism in bioreactors under controlled conditions to optimize protein expression.
Recovering and purifying the expressed protein.
For insulin, which consists of two chains linked by disulfide bonds, the production often involves expressing the A and B chains separately or as a single-chain precursor (proinsulin or a modified single-chain construct) followed by in vitro refolding and enzymatic cleavage to form the mature two-chain structure. Modifications like the addition of an Alanine at the B0 position would require careful consideration of the gene sequence design, expression strategy, and potential impact on protein folding and processing efficiency. While large-scale commercial production involves optimized industrial processes, academic research focuses on flexibility and the ability to produce diverse analog variants for fundamental studies.
Q & A
Q. How can researchers systematically review existing literature on insulin, Ala(B0)- while avoiding unreliable sources?
Q. What ethical considerations apply to animal studies investigating insulin, Ala(B0)- toxicity?
- Guidelines : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain ethics committee approval (IACUC) and pre-register protocols on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
